

Application Notes and Protocols for Ddan-MT Working Solutions

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **Ddan-MT** working solutions in experiments targeting Mycobacterium tuberculosis Methionine Aminopeptidase 1 (MtMET-AP1). **Ddan-MT** is a novel enzyme-activated near-infrared (NIR) fluorescent probe designed for the rapid, highly selective, and real-time monitoring of endogenous MtMET-AP1 activity.[1][2]

Mechanism of Action

Ddan-MT is a "turn-on" fluorescent probe. In its native state, the probe is non-fluorescent. Upon enzymatic cleavage of the N-terminal methionine by MtMET-AP1, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This mechanism allows for the direct and sensitive detection of MtMET-AP1 enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the **Ddan-MT** fluorescent probe.



Parameter	Value	Reference
Excitation Wavelength (λex)	650 nm	Supporting Information
Emission Wavelength (λem)	775 nm	Supporting Information
Recommended Stock Solution Concentration	1-10 mM in DMSO	General Practice[3]
Recommended Working Concentration	10 μΜ	Supporting Information
Incubation Time	30 minutes	Supporting Information
Optimal pH	7.4 (PBS)	Supporting Information

Experimental Protocols Preparation of Ddan-MT Stock Solution

Materials:

- **Ddan-MT** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- · Microcentrifuge tubes
- Pipettes and sterile tips

Protocol:

- Bring the **Ddan-MT** powder and DMSO to room temperature.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of **Ddan-MT** powder in anhydrous DMSO. For example, for 1 mg of **Ddan-MT** (Molecular Weight to be obtained from the certificate of analysis), add the calculated volume of DMSO.
- Vortex the solution until the Ddan-MT is completely dissolved.



- Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C, protected from light.

Preparation of Ddan-MT Working Solution

Materials:

- **Ddan-MT** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes
- Pipettes and sterile tips

Protocol:

- Thaw an aliquot of the 10 mM **Ddan-MT** stock solution at room temperature.
- Dilute the stock solution in PBS (pH 7.4) to the desired final working concentration. For a final concentration of 10 μ M in a 1 mL final volume, add 1 μ L of the 10 mM stock solution to 999 μ L of PBS.
- Vortex the working solution gently to ensure it is well mixed.
- The **Ddan-MT** working solution is now ready for use in the experimental assay. It is recommended to prepare the working solution fresh for each experiment.

In Vitro MtMET-AP1 Enzyme Activity Assay

This protocol describes a typical in vitro assay to measure the activity of purified MtMET-AP1 using **Ddan-MT**.

Materials:

Purified MtMET-AP1 enzyme



- **Ddan-MT** working solution (10 μM in PBS)
- Assay buffer (e.g., PBS, pH 7.4)
- 96-well black microplate
- Fluorescence plate reader

Protocol:

- Add 90 μL of assay buffer containing the desired concentration of purified MtMET-AP1 enzyme to the wells of a 96-well black microplate.
- Include a negative control with assay buffer only (no enzyme).
- To initiate the enzymatic reaction, add 10 μ L of the 10 μ M **Ddan-MT** working solution to each well, bringing the final volume to 100 μ L and the final **Ddan-MT** concentration to 1 μ M.
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Measure the fluorescence intensity using a fluorescence plate reader with excitation set at 650 nm and emission at 775 nm.
- Subtract the fluorescence of the negative control from the experimental wells to determine the net fluorescence signal corresponding to MtMET-AP1 activity.

Imaging of MtMET-AP1 Activity in Mycobacterium tuberculosis

This protocol outlines the use of **Ddan-MT** for imaging endogenous MtMET-AP1 activity in live M. tuberculosis cells.

Materials:

- M. tuberculosis culture (e.g., H37Ra)
- **Ddan-MT** working solution (10 μM in PBS)



- 7H9 broth or other suitable culture medium
- Confocal laser scanning microscope

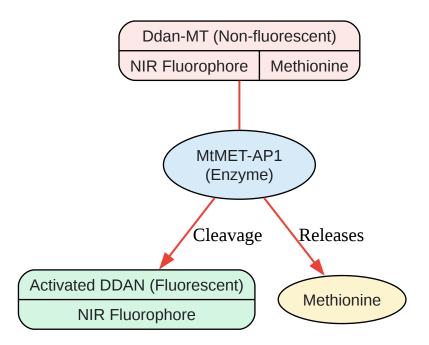
Protocol:

- Grow M. tuberculosis to the desired optical density in 7H9 broth.
- Harvest the bacterial cells by centrifugation and wash them with PBS (pH 7.4).
- Resuspend the bacterial pellet in PBS.
- Add **Ddan-MT** working solution to the bacterial suspension to a final concentration of 10 μM.
- Incubate the cells for 30 minutes at 37°C in the dark.
- Wash the cells with PBS to remove any excess probe.
- Resuspend the cells in PBS and mount them on a microscope slide.
- Image the cells using a confocal laser scanning microscope with excitation at 650 nm and collecting emission in the near-infrared range (e.g., 750-800 nm).

Visualizations







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References

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